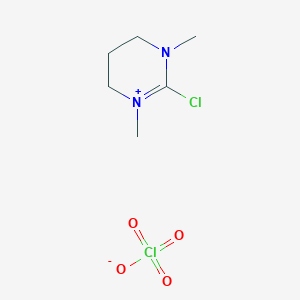
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is an organic compound known for its high reactivity and utility in various chemical syntheses. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. It is often used as an intermediate in the synthesis of more complex organic molecules.
Métodos De Preparación
The synthesis of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate typically involves the reaction of 1,3-dimethylimidazolidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 1,3-dimethylimidazolidine and perchloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature in an inert atmosphere to prevent unwanted side reactions.
Procedure: The reactants are mixed and allowed to react for a specified period, after which the product is isolated and purified.
Análisis De Reacciones Químicas
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate involves its interaction with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also form stable complexes with metal ions, which can be used in catalysis and other applications.
Comparación Con Compuestos Similares
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is similar to other pyrimidine derivatives, such as:
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: This compound is used as a solvent and in the synthesis of poly(aryl ethers).
2-Chloro-1,3-dimethylimidazolidinium chloride: Another similar compound used in organic synthesis.
The uniqueness of this compound lies in its high reactivity and ability to form stable complexes, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
188748-95-0 |
|---|---|
Fórmula molecular |
C6H12Cl2N2O4 |
Peso molecular |
247.07 g/mol |
Nombre IUPAC |
2-chloro-1,3-dimethyl-5,6-dihydro-4H-pyrimidin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12ClN2.ClHO4/c1-8-4-3-5-9(2)6(8)7;2-1(3,4)5/h3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JSFHZBNABYRNMH-UHFFFAOYSA-M |
SMILES canónico |
CN1CCC[N+](=C1Cl)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
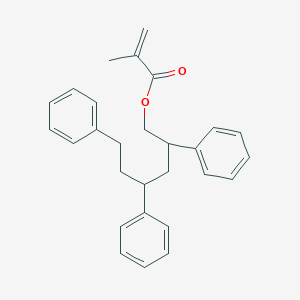
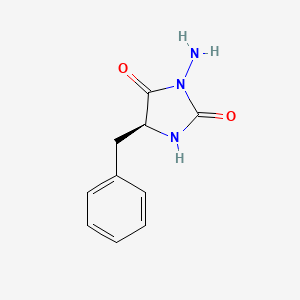
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
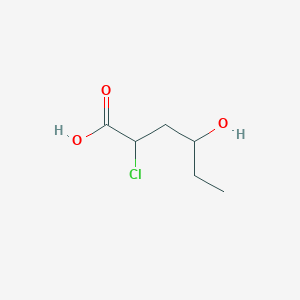

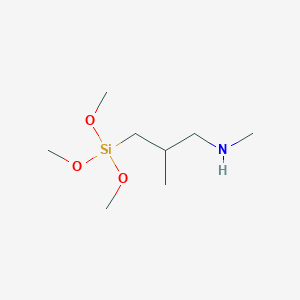

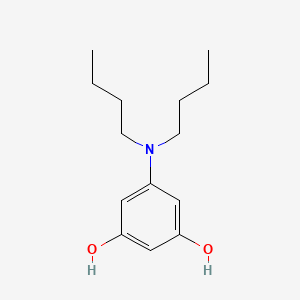
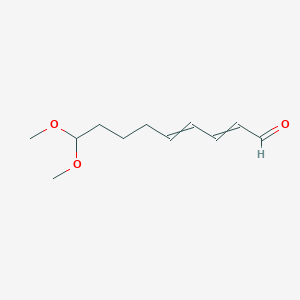
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
